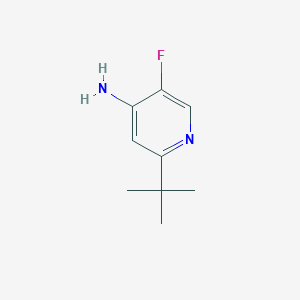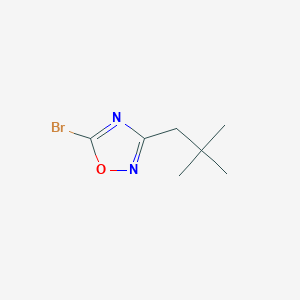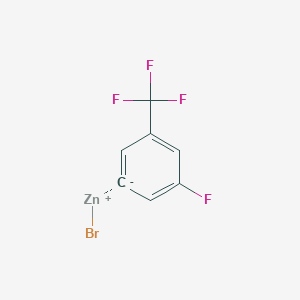
(3-Fluoro-5-(trifluoromethyl)phenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF): is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of both fluorine and trifluoromethyl groups enhances its reactivity and stability, making it a versatile tool in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of (3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide typically involves the reaction of 3-fluoro-5-(trifluoromethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-fluoro-5-(trifluoromethyl)phenyl bromide+Zn→(3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions, such as temperature and pressure, to optimize the production process.
化学反応の分析
Types of Reactions: (3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like Negishi coupling. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions:
Negishi Coupling: Typically involves a palladium or nickel catalyst, a base like triethylamine, and a suitable solvent such as THF or toluene.
Oxidative Addition: Often requires a transition metal catalyst and an oxidizing agent.
Reductive Elimination: Usually facilitated by a reducing agent and a transition metal catalyst.
Major Products:
科学的研究の応用
Chemistry: In organic chemistry, (3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide is used for the synthesis of fluorinated aromatic compounds, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.
Biology and Medicine: Fluorinated compounds are known for their enhanced metabolic stability and bioavailability. Therefore, this compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of (3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide involves its role as a nucleophile in cross-coupling reactions. The zinc atom coordinates with the bromide, facilitating the transfer of the phenyl group to the electrophile. This process often involves the formation of a transient organozinc intermediate, which then undergoes further transformations to yield the desired product.
類似化合物との比較
- (4-fluoro-3-(trifluoromethyl)phenyl)zinc bromide
- (2-fluoro-5-(trifluoromethyl)phenyl)zinc bromide
- (3-chloro-5-(trifluoromethyl)phenyl)zinc bromide
Uniqueness: The unique combination of fluorine and trifluoromethyl groups in (3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide enhances its reactivity and stability compared to other organozinc reagents. This makes it particularly valuable in the synthesis of complex fluorinated compounds, which are often challenging to produce using other methods.
特性
分子式 |
C7H3BrF4Zn |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
bromozinc(1+);1-fluoro-3-(trifluoromethyl)benzene-5-ide |
InChI |
InChI=1S/C7H3F4.BrH.Zn/c8-6-3-1-2-5(4-6)7(9,10)11;;/h2-4H;1H;/q-1;;+2/p-1 |
InChIキー |
BCHJJTMFZKZQFV-UHFFFAOYSA-M |
正規SMILES |
C1=[C-]C=C(C=C1C(F)(F)F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



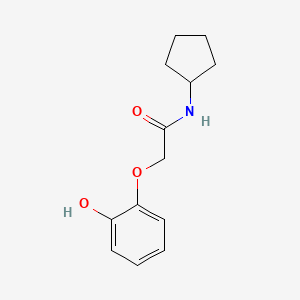
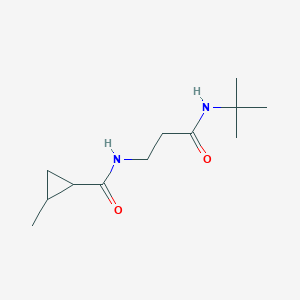
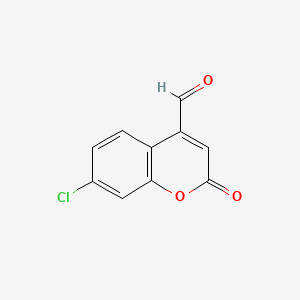
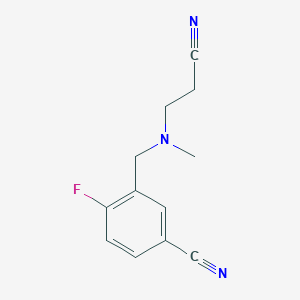
methanone](/img/structure/B14893786.png)
![5'-Bromo-4'-chloro-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14893794.png)
![3-Cyano-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate](/img/structure/B14893803.png)




